Behenic acid, also known as docosanoic acid, is a saturated fatty acid with the molecular formula C22H44O2. This compound is characterized by a long aliphatic chain consisting of 22 carbon atoms. It appears as a white solid at room temperature, although impure samples may exhibit a yellowish hue. Behenic acid is primarily derived from ben oil, which is extracted from the seeds of the drumstick tree (Moringa oleifera), and it can also be found in various other oils such as rapeseed and peanut oil . The compound is classified as a very long-chain fatty acid and plays significant roles in both biological systems and industrial applications .
While the specific mechanism of action for docosanoic acid is not extensively studied, its properties suggest potential roles:
Behenic acid has been noted for its low bioavailability when consumed as part of dietary fats. Despite this, it has been identified as a cholesterol-raising saturated fatty acid in humans . Its presence in certain oils contributes to various physiological effects, including potential implications for cardiovascular health. Moreover, it has been studied for its role as a plant metabolite and its interactions within biological systems .
The synthesis of behenic acid can occur through several methods:
Behenic acid is utilized across various industries due to its unique properties:
Behenic acid belongs to a class of very long-chain fatty acids that includes several similar compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Carbon Chain Length | Key Characteristics |
---|---|---|---|
Behenic Acid | C22H44O2 | 22 | Saturated fatty acid; major component of ben oil. |
Lignoceric Acid | C24H48O2 | 24 | Longer chain; found in various plant oils. |
Cerotic Acid | C26H52O2 | 26 | Even longer chain; used in cosmetics and waxes. |
Arachidic Acid | C20H40O2 | 20 | Shorter than behenic; found in peanut oil. |
Behenic acid's uniqueness lies in its specific chain length and its applications in both cosmetic formulations and food products, distinguishing it from other long-chain fatty acids that may not possess the same functional properties or sources.
Behenic acid (docosanoic acid) is a straight-chain, saturated fatty acid composed of a 22-carbon aliphatic backbone terminated by a single carboxyl group. Crystallographic and computational work confirm an all-trans extended conformation in the solid state, giving a molecular length of approximately 2.8 nanometres [1] [2]. Key physicochemical parameters are summarised in Table 1.
Parameter | Value | Method / Source |
---|---|---|
Molecular formula | C₂₂H₄₄O₂ | Exposome-Explorer & PubChem [1] [3] |
International Chemical Identifier key | UKMSUNONTOPOIO-UHFFFAOYSA-N | PubChem [3] |
Average molecular mass | 340.58 g · mol⁻¹ | PubChem [3] |
Exact monoisotopic mass | 340.3341 Da | PubChem [3] |
Two-dimensional descriptor (simplified molecular-input line-entry system) | CCCCCCCCCCCCCCCCCCCCCC(O)=O | PubChem [3] |
Melting point (literature) | 79–80 °C | National Institute of Standards and Technology [2] |
Boiling point (60 mm Hg) | 306 °C | National Institute of Standards and Technology [2] |
Water solubility (25 °C) | 0.016 mg · L⁻¹ | Organisation for Economic Co-operation and Development dossier [4] |
Density functional geometry optimisation (B3LYP/6-311++G(d,p)) refines the internal metric of the isolated molecule. Selected bond lengths appear in Table 2.
Bond | Calculated length / Å | Significance |
---|---|---|
C1–C2 (terminal methylene to first methylene) | 1.4956 | Typical saturated C–C single bond [5] |
C20–C21 (penultimate to ultimate methylene) | 1.5141 | Longest internal bond; reflects end-chain relaxation [5] |
C1–O23 (carbonyl C=O) | 1.2321 | Consistent with a strong carbon–oxygen double bond [5] |
C1–O24 (carbonyl C–O single bond) | 1.3708 | Slightly elongated by conjugation with the carbonyl π-system [5] |
Full-atom quantum chemical models have been employed to reproduce vibrational, electronic and thermodynamic observables. In contrast, mesoscale and coarse-grained models treat the hydrocarbon tail as a flexible bead string to investigate aggregation, monolayer packing and lipid-matrix interactions. Such simplified topologies successfully replicate lattice parameters of behenic-acid-rich monolayers and predict tilt transitions that agree with grazing-incidence X-ray measurements [6].
Computational reflectance spectroscopy, calibrated by convolutional neural networks, has also been used to quantify behenic-acid content in edible oils; the trained network achieved a coefficient of determination of 0.9560 on validation data [7].
Molecular-scale simulations probe the dynamic behaviour of behenic acid in complex biological settings:
A five-hundred-nanosecond explicit-solvent trajectory verified the stability of behenic-acid complexes with bacterial catalase–peroxidase, adenylosuccinate synthetase and pyridoxine-five-phosphate synthase. Root-mean-square-deviation values plateaued below 0.25 nanometres, corroborating persistent binding interactions [8].
Free-fatty-acid receptor-1 (G-protein coupled receptor) binding simulations demonstrated a mean ligand–receptor occupancy of 95 percent, with backbone fluctuation dampening around transmembrane helices III and VII, suggesting enthalpy-driven anchoring of the long aliphatic chain within the receptor groove [9].
Implicit-membrane simulations indicate a preferential partition coefficient of behenic acid into hydrophobic micellar cores, with insertion free energy of −27 kilojoules per mole, supporting experimental observations of poor aqueous bioavailability [4].
Density functional investigations yield frontier-orbital energies, electrostatic maps and reactivity descriptors (Table 3).
Descriptor | Value | Interpretation |
---|---|---|
Highest occupied molecular orbital energy | −7.29243 eV | High ionisation potential; strong electron-donating capacity toward electrophilic centres [5] |
Lowest unoccupied molecular orbital energy | −0.45933 eV | Limited electron affinity; favours nucleophilic attack on the carbonyl carbon [5] |
Energy gap | 6.833 eV | Large gap implies kinetic stability in the absence of catalysts [5] |
Electronegativity (Mulliken) | 3.8759 eV | Moderate tendency to attract electrons from interacting partners [5] |
Global hardness | 3.8759 eV | Confirms low chemical softness and inert hydrocarbon chain [5] |
Global softness | 0.2580 eV⁻¹ | Small value aligns with sluggish reactivity of the alkyl backbone [5] |
The molecular electrostatic potential surface places the most negative potential around the carbonyl oxygen atoms, rendering the head-group the chief site for hydrogen bonding and metal coordination, whereas the hydrocarbon tail shows a diffuse, slightly positive field, favouring van-der-Waals aggregation [5].
Infrared calculations reproduce experimental bands within ±10 cm⁻¹. The carbonyl stretch appears at 1 722 cm⁻¹ (calculated) versus 1 715 cm⁻¹ (observed) and carries an 87 percent potential-energy-distribution contribution from the carbon–oxygen double bond, validating the model parameterisation [5].
Integrating computational and experimental evidence reveals direct links between the molecular architecture of behenic acid and its macroscopic functions:
The extended, highly hydrophobic chain increases the melting point above typical dietary saturated fats and promotes semi-crystalline monolayers that impart rigidity to biomimetic films. This property underlies its industrial use as a thickener in personal-care formulations [10] [11].
Quantum-chemical rigidity (large highest-occupied–lowest-unoccupied gap) and low water solubility impede metabolic oxidation, explaining the compound’s negligible intestinal absorption and its documented cholesterol-raising effect when consumed in large quantities [12] [4].
Molecular-dynamics work attributes antibacterial activity to stable binding of the carboxylate head-group within multiple enzymatic pockets, while the hydrophobic tail occludes catalytic channels, a multi-target mechanism that reduces resistance development in Vibrio parahaemolyticus and Aeromonas hydrophila [8].
Simulations of behenic-acid engagement with free-fatty-acid receptor-1 predict modulation of glucose-homeostasis pathways, supporting in-vivo findings of improved insulin sensitivity in gestational-diabetes-mellitus models [13] [9].
Collectively, these structure-based insights clarify why the same molecule can act as an inert texturiser in materials science yet exhibit bioactivity when presented to specific protein environments. Continued coupling of high-level quantum chemistry with long-timescale molecular dynamics is therefore essential for resolving the nuanced structure–function landscape of behenic acid.
Tables provided in Comma-Separated-Values format
The complete numeric data used in Tables 1–3 are available in machine-readable form as: